molecular formula C11H12N2O2 B1603173 Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 51135-70-7

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No. B1603173
CAS RN: 51135-70-7
M. Wt: 204.22 g/mol
InChI Key: DQUKVLJJYYYMFC-UHFFFAOYSA-N
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Description

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the CAS Number: 51135-70-7. It has a molecular weight of 204.23 and its IUPAC name is ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate . It is a solid substance stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves a three-step reaction starting with ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate . The reaction involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and caesium carbonate in N,N-dimethyl-formamide at 100°C for 2 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.54±0.1 g/cm3 (Predicted) . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Derivative Studies

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate, as a chemical compound, has seen significant research interest, particularly in the field of organic synthesis and the study of its derivatives.

  • Analog Synthesis : This compound has been used as a precursor in the synthesis of analogs of xanthine and isoguanine, significant due to their roles in biological systems (Schneller & Moore, 1978).
  • Structural Studies : Investigations into the structures of condensation products between similar compounds and various reactants have been carried out, revealing insights into their potential bioactive applications (Auzzi et al., 1979).
  • Tautomerism and Reactivity : Studies have explored the tautomerism and reactivity of derivatives, which is essential for understanding their chemical behavior and potential applications in pharmaceuticals and material science (Ochi et al., 1976).
  • Synthesis of Pyrazolo[1,5-a]pyrido Derivatives : Research has been conducted on synthesizing pyrazolo[1,5-a]pyrido derivatives, indicating the compound's utility in developing potentially bioactive molecules (Bruni et al., 1994).

Applications in Molecular Structure and Drug Development

The compound and its derivatives play a crucial role in understanding molecular structures and developing new pharmacologically active substances.

  • Structural Corrections and Synthesis : Investigations have been made into the structural correction of derivatives based on NMR spectroscopy, which is crucial for accurate drug design (Chimichi et al., 1993).
  • Molecular Characterization : Characterization of new dihydrotetrazolopyrimidine derivatives synthesized from ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate has been reported, contributing to the diversity of compounds available for drug discovery (Suwito et al., 2018).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUKVLJJYYYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599746
Record name Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate

CAS RN

51135-70-7
Record name Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com

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